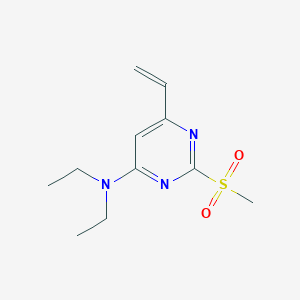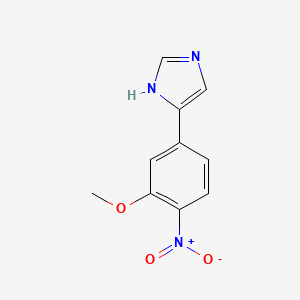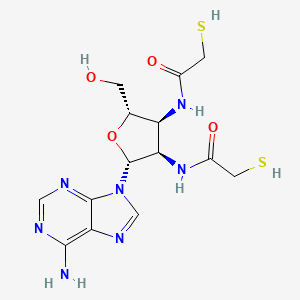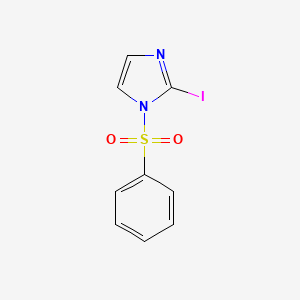![molecular formula C14H15N3 B12927899 2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole CAS No. 827335-31-9](/img/structure/B12927899.png)
2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a fused imidazole ring system with methyl and p-tolyl substituents, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts such as erbium triflate can yield substituted imidazoles . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or aminated imidazole derivatives.
科学的研究の応用
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[1,2-a]imidazoles: These compounds also feature a fused imidazole ring and have been studied for their biological activities.
Uniqueness
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is unique due to its specific substituents (methyl and p-tolyl groups), which can influence its chemical reactivity and biological properties. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
827335-31-9 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC名 |
2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C14H15N3/c1-10-4-6-12(7-5-10)13-9-17-8-11(2)15-14(17)16(13)3/h4-9H,1-3H3 |
InChIキー |
FZINDKOSWHTYPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)

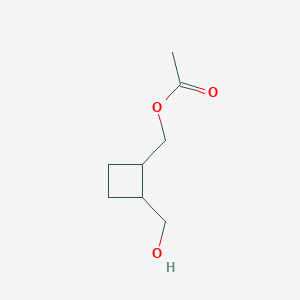
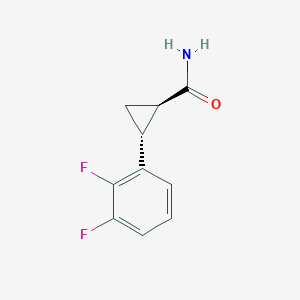

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)

